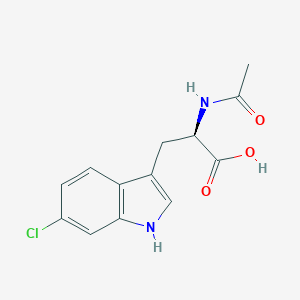

N-Acetyl-6-chloro-D-tryptophan

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-Acetyl-6-chloro-D-tryptophan and related derivatives often involves steps such as nitration, hydrogenation, diazotization, and reaction with cuprous chloride starting from D-tryptophan. These methods have been developed to achieve high purity and yield of the target compound. A notable synthesis approach includes the conversion of D-tryptophan to 6-chloro-D-tryptophan by nitration, followed by hydrogenation and diazotization, ultimately reacting with cuprous chloride (Moriya, Hagio, & Yoneda, 1975).

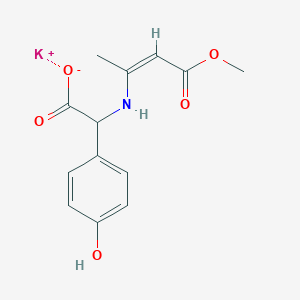

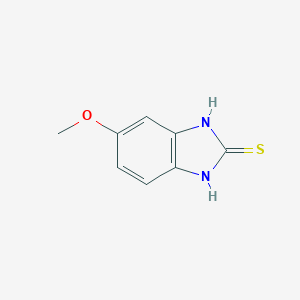

Molecular Structure Analysis

The molecular structure of N-Acetyl-6-chloro-D-tryptophan is characterized by the presence of an acetyl group attached to the nitrogen atom of the indole moiety and a chlorine atom at the 6th position. This structural modification imparts unique chemical properties to the molecule, influencing its reactivity and interaction with various biological targets.

Chemical Reactions and Properties

N-Acetyl-6-chloro-D-tryptophan participates in various chemical reactions, including electrophilic aromatic substitution, owing to the presence of the chloro group, which makes the indole ring more reactive towards nucleophilic attack. The acetyl group also plays a crucial role in modulating the molecule's overall reactivity and solubility (Gebler, Woodside, & Poulter, 1992).

Wissenschaftliche Forschungsanwendungen

Protein Interaction : N-acetyl-L-tryptophan has been shown to preferentially bind to monomeric alpha-chymotrypsin. This binding suggests potential applications in studying protein interactions and enzyme kinetics (Tellam, de Jersey, & Winzor, 1979).

Antioxidant in Therapeutics : N-acetyl-tryptophan degrades minimally in protein therapeutic formulations, especially under recommended storage and thermal stress conditions. This stability supports its use as an antioxidant in liquid drug product formulations (Hogan, Leiske, & Salisbury, 2017).

Chemical Synthesis : Studies have demonstrated methods for synthesizing bromo-D-tryptophan and its derivatives, which are crucial for the synthesis of certain compounds like chloropeptin and kistamycin A (Konda-Yamada et al., 2002).

Fluorescence Spectroscopy : The use of fluorescence spectroscopy for analyzing tryptophan oxidation reveals insights into the antioxidant and pro-oxidant effects of phenolic compounds. This application is significant in food chemistry and bioanalysis (Utrera & Estévez, 2012).

Enantiomeric Separation : The use of a zwitterionic chiral stationary phase in high-performance liquid chromatography (HPLC) effectively separates enantiomers of tryptophan derivatives. This application is crucial in assessing the optical purity of synthesized 6-chloro-L-tryptophan (Fukushima et al., 2015).

Free Radical Scavenging : Melatonin and other tryptophan derivatives have been found to effectively scavenge free radicals and protect cell membranes from damage, which is beneficial for various organ systems (Reiter, Tan, Cabrera, & D’Arpa, 1999).

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLMWFCLWYOLIO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512178 | |

| Record name | N-Acetyl-6-chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-6-chloro-D-tryptophan | |

CAS RN |

56777-76-5 | |

| Record name | N-Acetyl-6-chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

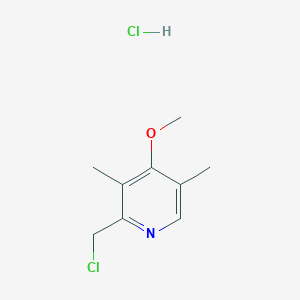

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

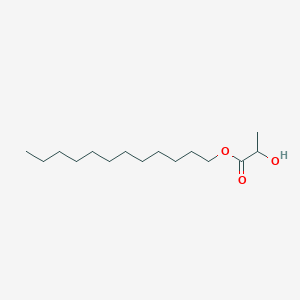

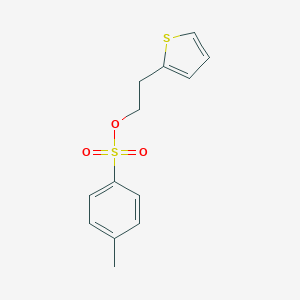

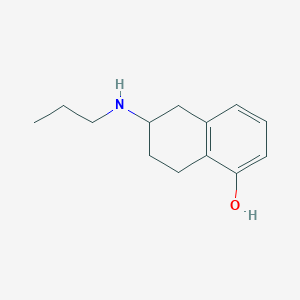

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.